molecular formula C42H48O2 B14373677 5,10,18,23-Tetra-tert-butylcyclohexacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21-tetrayne-1,14-dione CAS No. 90019-62-8

5,10,18,23-Tetra-tert-butylcyclohexacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21-tetrayne-1,14-dione

Cat. No.: B14373677
CAS No.: 90019-62-8
M. Wt: 584.8 g/mol
InChI Key: GBMPJCXDZUBYQL-UHFFFAOYSA-N
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Description

5,10,18,23-Tetra-tert-butylcyclohexacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21-tetrayne-1,14-dione is a complex organic compound characterized by its unique structure, which includes multiple tert-butyl groups, octaene, and tetrayne functionalities

Preparation Methods

The synthesis of 5,10,18,23-Tetra-tert-butylcyclohexacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21-tetrayne-1,14-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds that are subsequently subjected to conditions that facilitate the formation of the desired product. Common reaction conditions include the use of strong bases, high temperatures, and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

5,10,18,23-Tetra-tert-butylcyclohexacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21-tetrayne-1,14-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. .

Scientific Research Applications

5,10,18,23-Tetra-tert-butylcyclohexacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21-tetrayne-1,14-dione has several scientific research applications:

    Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and conductivity.

    Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

    Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism by which 5,10,18,23-Tetra-tert-butylcyclohexacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21-tetrayne-1,14-dione exerts its effects involves interactions with molecular targets and pathways. These interactions can lead to changes in the chemical and physical properties of the compound, which in turn affect its behavior in various applications. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 5,10,18,23-Tetra-tert-butylcyclohexacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21-tetrayne-1,14-dione include other polyene and polyyne compounds with tert-butyl groups. These compounds share some structural similarities but differ in their specific arrangements and functionalities. The uniqueness of this compound lies in its combination of multiple tert-butyl groups, octaene, and tetrayne functionalities, which confer distinct chemical and physical properties .

Properties

CAS No.

90019-62-8

Molecular Formula

C42H48O2

Molecular Weight

584.8 g/mol

IUPAC Name

5,10,18,23-tetratert-butylcyclohexacosa-2,4,10,12,15,17,23,25-octaen-6,8,19,21-tetrayne-1,14-dione

InChI

InChI=1S/C42H48O2/c1-39(2,3)33-21-13-14-22-34(40(4,5)6)26-19-31-38(44)32-20-28-36(42(10,11)12)24-16-15-23-35(41(7,8)9)27-18-30-37(43)29-17-25-33/h17-20,25-32H,1-12H3

InChI Key

GBMPJCXDZUBYQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=O)C=CC=C(C#CC#CC(=CC=CC(=O)C=CC=C(C#CC#C1)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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